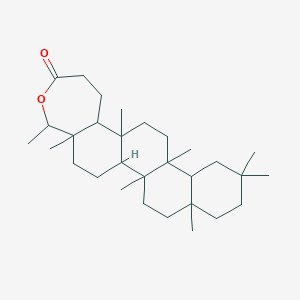

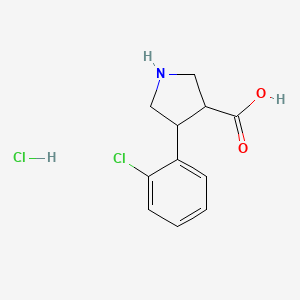

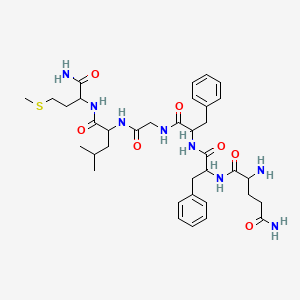

![molecular formula C22H29ClN4O6 B12320657 3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B12320657.png)

3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of caspase-1 and caspase-4. It is the active metabolite of VX-765 (Belnacasan), which is an orally available pro-drug. Caspase-1 and caspase-4 are crucial in regulating inflammation and cell death, making VRT-043198 a significant compound in the study of inflammatory diseases and neurodegenerative disorders .

Vorbereitungsmethoden

VRT-043198 is synthesized from its pro-drug VX-765. VX-765 is converted to VRT-043198 under the action of plasma and liver esterases. The synthetic route involves the preparation of VX-765, which is then metabolized to VRT-043198. The reaction conditions for the synthesis of VX-765 include the use of specific reagents and solvents, followed by purification steps to obtain the final product .

Analyse Chemischer Reaktionen

VRT-043198 undergoes several types of chemical reactions, primarily involving its inhibitory action on caspase-1 and caspase-4. The compound inhibits the release of interleukin-1 beta and interleukin-18, but has limited effects on other cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha. The major products formed from these reactions are the inhibited forms of caspase-1 and caspase-4, which prevent the activation of inflammatory pathways .

Wissenschaftliche Forschungsanwendungen

VRT-043198 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of caspase-1 and caspase-4.

Biology: VRT-043198 is employed in research on cell death and inflammation, particularly in the context of neurodegenerative diseases.

Medicine: The compound has shown potential in treating perioperative neurocognitive disorders, Alzheimer’s disease, and other inflammatory conditions by inhibiting caspase-1-induced pyroptosis

Wirkmechanismus

VRT-043198 exerts its effects by covalently modifying the catalytic cysteine residue in the active site of caspase-1 and caspase-4. This inhibition prevents the cleavage and activation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The compound also blocks pyroptosis, a form of programmed cell death associated with inflammation .

Vergleich Mit ähnlichen Verbindungen

VRT-043198 is unique due to its high selectivity and ability to permeate the blood-brain barrier. Similar compounds include:

VX-765 (Belnacasan): The pro-drug of VRT-043198, which is converted to the active metabolite in vivo.

Caspase-1 inhibitors: Other inhibitors of caspase-1, such as those targeting different inflammatory pathways, but with varying degrees of selectivity and blood-brain barrier permeability.

VRT-043198 stands out due to its potent inhibition of caspase-1 and caspase-4, making it a valuable compound in the study and treatment of inflammatory and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

3-[[1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZONDBMOYWSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

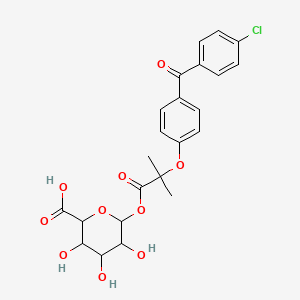

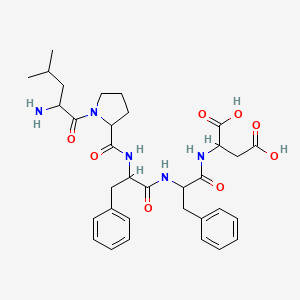

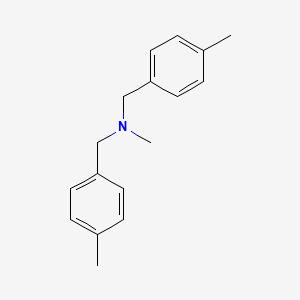

![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)

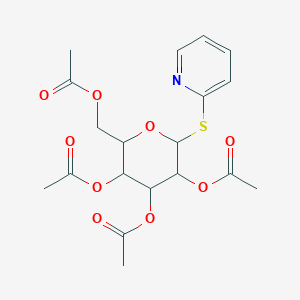

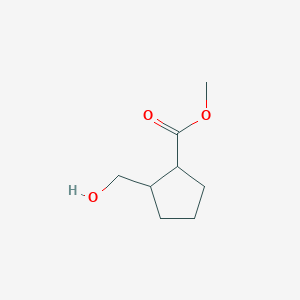

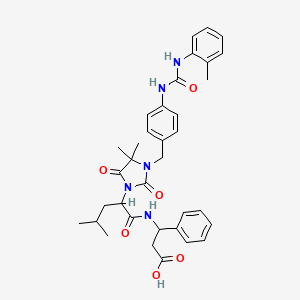

![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)

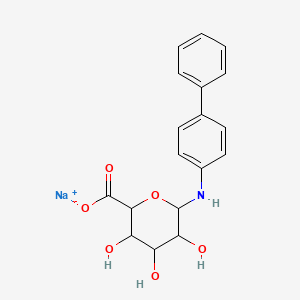

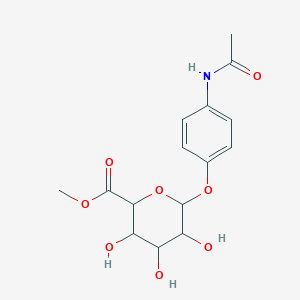

![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)